molecular formula C21H23NO4 B2584185 (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 869077-27-0

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Cat. No. B2584185
CAS RN: 869077-27-0
M. Wt: 353.418
InChI Key: HJASBTALPVQHNR-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H23NO4 and its molecular weight is 353.418. The purity is usually 95%.
BenchChem offers high-quality (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Derivative Synthesis

This compound serves as an intermediate in the synthesis of complex molecular structures such as octahydro-1, 5-imino-3-benzazocin-4, 7, 10-trione derivatives, which are modeled on saframycins, showcasing its utility in creating new chemical entities with potential therapeutic applications (Saito et al., 1997).

Dopamine Receptor Imaging

Derivatives of this compound have been studied for their potential as central nervous system (CNS) D-2 dopamine receptor imaging agents. This application is crucial for developing diagnostic tools for neurological conditions (Murphy et al., 1990).

Anti-Inflammatory and Analgesic Agents

Research into benzofuran derivatives, including structures related to "(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one," has shown potential as anti-inflammatory and analgesic agents. These compounds have exhibited significant inhibitory activity on cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory effects in studies (Abu‐Hashem et al., 2020).

Dual Chemosensor Development

A rhodamine-based compound closely related to the query compound has been reported as a dual chemosensor for Zn2+ and Al3+ ions, with distinctly separated excitation and emission wavelengths. This indicates the compound's applicability in environmental monitoring and biochemical sensing (Roy et al., 2019).

Antitumor and Antimicrobial Activities

Certain benzofuran derivatives, including those related to the specified chemical, have shown moderate antitumor and antimicrobial activities. This highlights their potential in developing new therapeutic agents (Xia et al., 2011).

properties

IUPAC Name

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-4-22(5-2)13-17-18(23)11-10-16-20(24)19(26-21(16)17)12-14-6-8-15(25-3)9-7-14/h6-12,23H,4-5,13H2,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJASBTALPVQHNR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC2=C1OC(=CC3=CC=C(C=C3)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C3=CC=C(C=C3)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.